![molecular formula C20H19ClN2O3 B3469558 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3469558.png)
3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CIQ, is a chemical compound that has been studied for its potential therapeutic applications. CIQ is a member of the isoxazolecarboxamide family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the activity of the TRPV1 channel, which is involved in pain sensation, as well as the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of oxidative stress and inflammation, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have analgesic properties, and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its ability to modulate ion channels and receptors, its analgesic properties, and its potential therapeutic applications in neuroprotection and cancer treatment. However, 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in neuroprotection and cancer treatment, and the investigation of its mechanism of action and potential side effects. Further studies are needed to fully understand the potential of 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide as a therapeutic agent.
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, pain management, and cancer treatment. In neuroprotection, 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In pain management, 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have analgesic properties, and has been studied as a potential alternative to opioids. In cancer treatment, 3-(2-chlorophenyl)-N-(4-isopropoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12(2)25-15-10-8-14(9-11-15)22-20(24)18-13(3)26-23-19(18)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQATUWQQQGIMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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